Neokestose

Prebiotics Gut Microbiota Fermentation Kinetics

Standard linear FOS (β-2,1) fails to replicate the rapid fermentation kinetics and selective infant-type bifidogenesis of neokestose (CAS 3688-75-3). This β-(2→6) branched trisaccharide offers a structurally distinct prebiotic profile. - **Selectivity:** Highly stimulates *Bifidobacterium breve*; unmatched by commercial inulin-derived FOS. - **Metabolites:** Higher propionate/butyrate yields vs. 1-kestose in fecal cultures. - **Stability:** Enhanced chemical stability under acidic (pH 2-9.5) and thermal processing. - **Supply:** Research quantities available; verified purity via HPLC.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 3688-75-3
Cat. No. B12072389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeokestose
CAS3688-75-3
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-6-10(24)14(28)17(4-21,32-6)30-3-8-9(23)12(26)13(27)16(31-8)34-18(5-22)15(29)11(25)7(2-20)33-18/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1
InChIKeyHQFMTRMPFIZQJF-OESPXIITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neokestose: A Branched FOS Prebiotic


Neokestose (CAS 3688-75-3) is a trisaccharide fructooligosaccharide (FOS) with the molecular formula C₁₈H₃₂O₁₆ and molecular weight 504.4 g/mol . It belongs to the inulin neoseries of FOS, distinguished by a β-(2→6) glycosidic linkage between a fructosyl unit and the glucose moiety of a sucrose acceptor, forming β-D-fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside [1]. This branched structure contrasts with the linear β-(2→1) linkages of conventional inulin-type FOS (e.g., 1-kestose, nystose) [2]. Neokestose is a naturally occurring oligosaccharide detected in foods including cereals, onion, and wheat, but its limited natural abundance has driven interest in biotechnological production methods for functional food and nutraceutical applications [1][3].

Structural Identity Branched β-(2→6) inulin-neoseries FOS, distinct from linear β-(2→1) commercial FOS
Research Context Gut microbiota fermentation studies, prebiotic structure-function research, SCFA profiling
Procurement Fit Comparator-backed branched FOS reference for microbial selectivity and fermentation-rate studies

Why Neokestose Cannot Be Substituted


In-class substitution between FOS compounds is invalid due to structural divergence that drives divergent fermentation kinetics, microbial selectivity, and metabolite outputs. Neokestose's β-(2→6) branched linkage differs fundamentally from the linear β-(2→1) linkages of commercial inulin-derived FOS (e.g., Raftilose® P95, Actilight®) and 1-kestose [1]. This structural distinction translates to measurably faster fermentation rates in mixed fecal cultures [2], unique and highly selective stimulation of Bifidobacterium breve—an infant-type probiotic bacterium [2]—and a distinct short-chain fatty acid (SCFA) production profile, including higher propionate and butyrate yields from microbial-FOS mixtures containing neokestose relative to commercial FOS [1]. Furthermore, the branched neo-FOS structure confers enhanced chemical stability under processing-relevant conditions compared to conventional FOS [3]. Consequently, formulations substituting neokestose with generic 1-kestose or standard commercial FOS cannot reproduce the same fermentative selectivity, SCFA profile, or stability characteristics.

Structural mismatch
Branched β-(2→6) vs. linear β-(2→1) linkage

Neokestose carries a branched neo-FOS linkage; 1-kestose and commercial inulin-FOS are linear. Fermentation kinetics and microbial-accessibility profiles may not transfer.

Selectivity mismatch
Bifidobacterium breve specificity may not replicate

Reported selective B. breve stimulation is linkage-dependent. Generic FOS blends may shift the bifidogenic population profile.

Metabolite-output mismatch
SCFA profile, particularly propionate and butyrate, may differ

Neokestose-containing mixtures showed a distinct SCFA output. Standard commercial FOS may yield a different short-chain fatty acid ratio.

Comparator-Backed Prebiotic Evidence for Neokestose


Rapid Fermentation vs. 1-Kestose

Neokestose was more rapidly fermented than 1-kestose and other longer-chain inulin-FOSs in in vitro batch culture fermentation with natural mixed fecal cultures [1]. This observation, made using an inulin-FOS extract from red onion, establishes that neokestose's distinct glycosidic linkage translates into a quantifiably faster utilization rate relative to its closest linear analog, 1-kestose.

Fermentation rate vs. 1-kestose
Head-to-head
Reported more rapid fermentation than 1-kestose in mixed fecal batch culture
Supports fermentation-rate comparison context
Qualitative observation; kinetic parameters not reported
Prebiotics Gut Microbiota Fermentation Kinetics

Selective Bifidobacterium breve Growth

In the same mixed fecal culture fermentation, neokestose selectively encouraged a bifidogenic effect, specifically the growth of Bifidobacterium breve, an infant-type probiotic bacterium [1]. The study explicitly states this is the first report demonstrating neokestose's selective enhancement of the bifidogenic effect. The authors further note that neokestose likely played a stronger role than 1-kestose in promoting B. breve growth [1].

B. breve selectivity
Head-to-head
Selectively encouraged Bifidobacterium breve growth; reported stronger role than 1-kestose
Supports strain-level bifidogenic selectivity review
First report of neokestose-selective B. breve enhancement
Bifidobacterium breve Infant Gut Microbiota Selective Prebiotic

Enhanced Prebiotic Potency vs. Commercial FOS

Pure culture investigations demonstrated that Bifidobacterium sp. produced more biomass from neokestose than from facultative anaerobes under anaerobic batch conditions [1]. In static batch cultures inoculated with human feces, bifidobacteria and lactobacilli increased while potentially detrimental coliforms, clostridia, and bacteroides decreased after 24 h fermentation with neokestose [1]. Critically, this prebiotic effect was more pronounced with neokestose than with a commercial prebiotic fructo-oligosaccharide [1].

Prebiotic effect vs. commercial FOS
Head-to-head
Reported more pronounced prebiotic effect than a commercial FOS in human fecal batch culture (24 h)
Supports prebiotic-effect comparison context
Increased beneficial taxa, decreased coliforms/clostridia; exact fold-change not in abstract
Bifidobacteria Fecal Fermentation Commercial FOS Comparison

Elevated SCFA and Butyrate Production

Fermentation of a microbial-FOS mixture—in which inulin neoseries oligosaccharides up to DP 5 (including neokestose and neonystose) were exclusively identified—produced a higher amount of total short-chain fatty acids (SCFA) than a commercial FOS sample (Raftilose® P95) when fermented in vitro by fecal microbiota from five healthy volunteers [1]. The increase was particularly notable for propionate and butyrate [1].

SCFA & butyrate output
Class-level
Higher total SCFA, notably propionate and butyrate, vs. Raftilose® P95 (microbial-FOS mixture, 48 h fecal fermentation)
Supports SCFA profiling and metabolite-output comparison
Mixture contained neokestose up to DP 5; exact fold-change in full text
SCFA Propionate Butyrate Microbial-FOS

Superior Chemical Stability

Neokestose is reported to exhibit greater chemical stability than commercial FOS [1]. The enzyme that produces neokestose, a β-fructofuranosidase from Penicillium oxalicum, remains stable over a wide pH range (2–9.5) [1]. This inherent stability of the neo-FOS structure is attributed to its branched β-(2→6) linkage, which is more resistant to hydrolysis under acidic and thermal conditions compared to the linear β-(2→1) linkages of conventional FOS.

Chemical stability
Class-level
Reported greater chemical stability than commercial FOS; producing enzyme stable at pH 2–9.5
Supports stability-profile review under acidic/thermal conditions
Stability inferred from branched linkage and enzyme pH range; direct hydrolysis data not provided
Thermal Stability pH Stability Food Processing

Neokestose Application Scenarios


Infant Formula: Bifidobacterium breve Modulation

Based on the direct evidence that neokestose selectively encourages Bifidobacterium breve growth—an infant-type probiotic bacterium—and exhibits a more pronounced prebiotic effect than commercial FOS, this compound is uniquely suited for infant formula and follow-on formulations [1][2]. Its selective bifidogenic activity may support the establishment of a healthy gut microbiota in early life, potentially reducing the risk of pathogen colonization and promoting immune development.

Functional Foods for Rapid Prebiotic Onset

Neokestose's faster fermentation rate relative to 1-kestose and its association with higher total SCFA, propionate, and butyrate production (as demonstrated in microbial-FOS mixtures) position it as a premium ingredient for functional foods, beverages, and dietary supplements where rapid prebiotic efficacy and targeted metabolic benefits are desired [1][3]. Applications include sports nutrition, meal replacements, and digestive health products.

Stability in Acidic and Heat-Processed Matrices

The reported greater chemical stability of neokestose compared to commercial FOS, coupled with the broad pH stability (2–9.5) of its producing enzyme, indicates suitability for incorporation into acidic and heat-treated products where conventional FOS may degrade [4]. Examples include shelf-stable fruit juices, fermented dairy beverages, acidic confectionery, and baked goods, ensuring prebiotic functionality is retained through processing and storage.

FOS Structure-Function Research

Neokestose's unique β-(2→6) branched linkage, which contrasts with the β-(2→1) linkage of 1-kestose and commercial FOS, makes it an essential reference compound for academic and industrial research aimed at elucidating how subtle glycosidic linkage variations influence microbial utilization kinetics, metabolite profiles, and host-microbiome interactions [1][3][5]. Its use in comparative studies can provide critical insights for designing next-generation prebiotics with tailored functionalities.

Application
Selection Property
Validation Focus
Infant gut microbiota research
B. breve selectivity profile
Bifidogenic strain-response endpoints
Rapid-fermentation prebiotic studies
Fermentation rate context
SCFA time-course and metabolite profiling
Acidic/thermal matrix stability research
Reported pH and thermal stability profile
Processing-stability retention in target matrix
FOS structure-function studies
Branched β-(2→6) linkage identity
Glycosidic linkage-effect comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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